rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanol, trans
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Overview
Description
rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanol, trans is a chemical compound with a unique structure that includes a fluoromethyl group attached to a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanol, trans typically involves the fluoromethylation of a cyclopentyl precursor. One common method includes the use of radical trifluoromethylation, where a trifluoromethyl group is introduced to the cyclopentyl ring under specific reaction conditions . The reaction conditions often involve the use of radical initiators and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanol, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The fluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or hydrocarbons .
Scientific Research Applications
rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanol, trans has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanol, trans involves its interaction with molecular targets and pathways within biological systems. The fluoromethyl group plays a crucial role in its activity, influencing its binding affinity and specificity towards target molecules. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.
rac-[(1R,2R)-2-(chloromethyl)cyclopentyl]methanol: Contains a chloromethyl group instead of a fluoromethyl group.
Uniqueness
rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanol, trans is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the fluoromethyl group enhances the compound’s stability, reactivity, or biological activity .
Properties
CAS No. |
2763584-26-3 |
---|---|
Molecular Formula |
C7H13FO |
Molecular Weight |
132.2 |
Purity |
95 |
Origin of Product |
United States |
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